molecular formula C25H22FNO4 B8179206 N-Fmoc-2-fluoro-D-homophenylalanine

N-Fmoc-2-fluoro-D-homophenylalanine

Cat. No.: B8179206
M. Wt: 419.4 g/mol
InChI Key: SZSPNGQMLQPZAK-HSZRJFAPSA-N
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Description

N-Fmoc-2-fluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-fluoro-D-homophenylalanine. This compound is used extensively in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-D-homophenylalanine typically involves the reaction of 2-fluoro-D-homophenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in an appropriate solvent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-D-homophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluoro group under suitable conditions.

Major Products Formed

    Fmoc Deprotection: The major product is 2-fluoro-D-homophenylalanine.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2-fluoro-D-homophenylalanine can be formed.

Scientific Research Applications

N-Fmoc-2-fluoro-D-homophenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Drug Development: Its derivatives are explored for potential therapeutic applications.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.

    Material Science: It is used in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group is removed, allowing the amino acid to participate in the formation of peptide bonds. The fluoro group can influence the conformation and reactivity of the resulting peptides, making it a valuable tool in peptide chemistry .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-homophenylalanine: Similar structure but lacks the fluoro group.

    Fmoc-2-fluoro-L-phenylalanine: Similar structure but with a different stereochemistry.

    Fmoc-2-fluoro-D-phenylalanine: Similar structure but lacks the additional methylene group in the side chain.

Uniqueness

N-Fmoc-2-fluoro-D-homophenylalanine is unique due to the presence of both the Fmoc protecting group and the fluoro substituent. This combination provides stability during peptide synthesis and allows for specific modifications in the resulting peptides, making it a versatile tool in various research applications .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSPNGQMLQPZAK-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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